molecular formula C12H8N4O8 B12665780 4,7-Phenanthroline-5,6-dione dinitrate CAS No. 84803-45-2

4,7-Phenanthroline-5,6-dione dinitrate

Cat. No.: B12665780
CAS No.: 84803-45-2
M. Wt: 336.21 g/mol
InChI Key: MRENBCICIKFZMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,7-Phenanthroline-5,6-dione Dinitrate is a complex organic molecule built upon the well-established 1,10-phenanthroline (B135089) scaffold. The name specifies a dione (B5365651) functionality at the 5 and 6 positions and implies the formation of a dinitrate salt. This salt is formed through the protonation of the two nitrogen atoms within the heterocyclic phenanthroline ring by two equivalents of nitric acid. The resulting dicationic organic molecule is stabilized by two nitrate (B79036) counter-ions. The core structure, 1,10-phenanthroline-5,6-dione (B1662461) (often called phendione), is the key component dictating the compound's fundamental chemical behavior.

Phenanthroline derivatives belong to a critical class of N-heterocyclic compounds in organic chemistry. ncert.nic.in Their defining feature is the rigid, planar, tricyclic system containing two nitrogen atoms positioned for effective chelation of metal ions. sci-hub.cat This has established them as premier ligands in coordination chemistry, catalysis, and the construction of supramolecular assemblies. sci-hub.catresearchgate.net

The introduction of a dione functionality, specifically an ortho-quinone group as seen in 1,10-phenanthroline-5,6-dione, transforms the molecule into a multifaceted system. researchgate.net It now possesses two distinct coordination sites: the traditional diimine (N,N') site and the dione (O,O') site. researchgate.net This dual functionality allows these derivatives to act as versatile building blocks for complex homo- and heterometallic structures and imparts redox activity, significantly broadening their potential applications. researchgate.netrsc.org Research has shown these compounds are valuable precursors for creating larger, conjugated systems and have been investigated for their roles in materials science and as potential bioactive agents. nih.govacs.org

The properties of this compound are fundamentally governed by its functional groups integrated within the aromatic framework.

Dione Functionality : The 5,6-dione group places two carbonyls in a conjugated ortho-quinone arrangement on the central ring of the phenanthroline system. wikipedia.org This has several profound effects. Structurally, it introduces sp²-hybridized carbonyl carbons, maintaining the planarity of the aromatic system. Electronically, the carbonyl groups are strongly electron-withdrawing, which influences the electron distribution across the entire molecule. This feature makes the dione moiety a redox-active center capable of accepting electrons to form semiquinone radical anions and dianions. rsc.org Furthermore, the oxygen atoms of the dione group can act as a coordination site for metal ions, separate from the nitrogen atoms. researchgate.net

Dinitrate Functionality : The term "dinitrate" indicates that the compound is a salt. The two nitrogen atoms of the 1,10-phenanthroline ring are basic and can be protonated by an acid, in this case, nitric acid. The formation of this dinitrate salt introduces formal positive charges on the nitrogen atoms, which are balanced by nitrate anions. This salt formation would drastically alter the compound's physical properties, most notably increasing its polarity and potential solubility in aqueous or polar organic solvents. Electronically, the protonation of the nitrogen atoms would further withdraw electron density from the aromatic rings, potentially impacting its coordination properties and the redox potential of the dione group. The ability of substituted phenanthrolines to form salts with proton acids is a known characteristic. princeton.edu

Direct academic research focusing specifically on the "this compound" salt is limited. However, the research trajectory can be clearly understood by analyzing studies on its parent molecule, 1,10-phenanthroline-5,6-dione (phendione) , and the broader class of 4,7-substituted phenanthroline analogues .

The research on phendione is well-established. It is recognized as a multifaceted building block in synthetic chemistry. researchgate.net A primary research avenue involves its use as a ligand in coordination chemistry. Scientists have explored its ability to bind to metals through either the nitrogen diimine site or the oxygen dione site, leading to the synthesis of complex coordination polymers and multi-metal assemblies. researchgate.net The synthesis of phendione itself is a subject of study, with methods involving the oxidation of 1,10-phenanthroline using strong oxidizing agents like nitric/sulfuric acid mixtures or potassium bromate. wikipedia.orggoogle.com 5-Nitro-1,10-phenanthroline (B1664666) is a known intermediate in some of these synthetic routes. wikipedia.orgacs.org

Another significant research trajectory focuses on modifying the phenanthroline backbone at the 4 and 7 positions. These positions are chemically accessible for substitution, allowing for the fine-tuning of the molecule's steric and electronic properties. princeton.edu Studies report the synthesis of phenanthrolines with various substituents at these positions, including alkyl, amino, bromo, and chloro groups. princeton.edunih.govresearchgate.net These modifications are designed to enhance performance in specific applications, such as improving ligand efficiency in catalytic cross-coupling reactions or creating precursors for advanced materials. researchgate.netrsc.org

The table below summarizes key properties of the parent compound, 1,10-phenanthroline-5,6-dione.

Interactive Data Table: Properties of 1,10-Phenanthroline-5,6-dione

PropertyValueReference
Chemical Formula C₁₂H₆N₂O₂ wikipedia.org
Molar Mass 210.192 g·mol⁻¹ wikipedia.org
Appearance Orange solid wikipedia.org
Melting Point 260 °C (533 K) wikipedia.org
Key Structural Features Ortho-quinone, Diimine researchgate.net
Synthesis Method Oxidation of 1,10-phenanthroline with HNO₃/H₂SO₄ wikipedia.org

The following table highlights the diversity of research into 4,7-substituted phenanthroline analogues, which informs the potential of the title compound.

Interactive Data Table: Examples of Synthesized 4,7-Substituted Phenanthroline Derivatives

Derivative TypeExample Substituent(s)Research FocusReference(s)
4,7-Dialkyl Methyl, Ethyl, etc.Synthesis via lithiation and alkylation princeton.edu
4,7-Diamino Amino (-NH₂)Synthesis of substituted dicarboxamides nih.gov
4,7-Dihalo Bromo (-Br), Chloro (-Cl)Precursors for cross-coupling reactions researchgate.net
4,7-Di(heteroaryl) Carbazol-9-yl, Phenothiazin-10-ylElectrochemical and spectroscopic properties sci-hub.cat
4,7-Diphenyl Phenyl (-C₆H₅)Ligands for C-H/C-H cross-coupling rsc.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84803-45-2

Molecular Formula

C12H8N4O8

Molecular Weight

336.21 g/mol

IUPAC Name

nitric acid;4,7-phenanthroline-5,6-dione

InChI

InChI=1S/C12H6N2O2.2HNO3/c15-11-9-7(3-1-5-13-9)8-4-2-6-14-10(8)12(11)16;2*2-1(3)4/h1-6H;2*(H,2,3,4)

InChI Key

MRENBCICIKFZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=O)C3=C2C=CC=N3)N=C1.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4,7 Phenanthroline 5,6 Dione Systems

Established Synthetic Pathways for Phenanthroline-5,6-dione Precursors

The synthesis of phenanthroline-5,6-diones relies on the initial construction of the parent phenanthroline ring system, followed by specific oxidation to yield the desired dione (B5365651) intermediate.

Oxidative Approaches to Phenanthroline Ring Systems

The fundamental 1,10-phenanthroline (B135089) skeleton is traditionally assembled via the Skraup reaction. This method involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011), catalyzed by sulfuric acid, in the presence of an oxidizing agent like arsenic acid or nitrobenzene. wikipedia.org A key step in this process is the dehydration of glycerol to form acrolein, which then undergoes condensation with the amine, followed by cyclization. wikipedia.org A related approach is the Skraup-Doebner-Miller cyclocondensation, which also utilizes ortho-phenylenediamines and unsaturated carbonyl compounds. nih.gov

More contemporary methods for creating substituted phenanthrolines, which would be necessary to produce the 4,7-disubstituted isomer, can involve a three-step process. This pathway includes the condensation of an appropriate ortho-phenylenediamine derivative with Meldrum's acid and an orthoester, which is then followed by a sequence of thermal cyclization and decarboxylation. nih.gov

Specific Routes for 4,7-Phenanthroline-5,6-dione Intermediate Synthesis

The direct synthesis of 4,7-phenanthroline-5,6-dione involves the oxidation of the corresponding 4,7-phenanthroline (B189438) precursor. While specific literature detailing this exact transformation is sparse, the synthesis is analogous to the well-documented oxidation of the isomeric 1,10-phenanthroline. nih.govabovchem.com

The most common and effective method for this oxidation is the use of a mixture of strong acids. wikipedia.org Specifically, 1,10-phenanthroline is oxidized to 1,10-phenanthroline-5,6-dione (B1662461) by treatment with a combination of concentrated nitric acid and sulfuric acid. wikipedia.orgwikipedia.org This reaction proceeds via a 5-nitro-1,10-phenanthroline (B1664666) intermediate. wikipedia.org An optimized, high-yield procedure involves the use of potassium bromide in a mixture of concentrated sulfuric and nitric acids. chemicalbook.com This method has been reported to produce 1,10-phenanthroline-5,6-dione in yields as high as 96%. chemicalbook.com Another patented method describes the use of halogen acids or their salts, such as potassium bromate, as the oxidant in an acidic medium. google.com These established methods for the 1,10-isomer serve as the primary blueprint for the synthesis of the 4,7-phenanthroline-5,6-dione intermediate from its parent heterocycle.

Table 1: Selected Synthetic Conditions for Phenanthroline-5,6-dione (from 1,10-Phenanthroline)

Reagents Conditions Yield Reference
Conc. HNO₃, Conc. H₂SO₄ Heating Moderate wikipedia.orgwikipedia.org
Conc. H₂SO₄, KBr, Conc. HNO₃ 130°C, 2 hours 96% chemicalbook.com
KBr, Conc. H₂SO₄, Conc. HNO₃ 100°C, 6 hours 81-85% chemicalbook.com

Introduction of Nitrate (B79036) Ester Groups and Other Substituents on the Phenanthroline-Dione Scaffold

The functionalization of the 4,7-phenanthroline-5,6-dione core is critical for tuning its chemical properties. The term "dinitrate" in the context of the title compound, "4,7-Phenanthroline-5,6-dione dinitrate," is ambiguous in the available literature. It could imply the formation of nitrate esters, the addition of two nitro groups to the aromatic backbone, or a dinitrate salt. Searches for a specific compound with nitrate ester groups on the dione scaffold did not yield established synthetic procedures.

However, the introduction of nitro groups onto the aromatic rings of the phenanthroline system is a well-known substitution reaction. The synthesis of 5-nitro-1,10-phenanthroline is a key intermediate step in the oxidation of phenanthroline to phenanthroline-dione when using nitric and sulfuric acids. wikipedia.orgacs.org This indicates that electrophilic nitration on the electron-rich positions of the phenanthroline ring system is a feasible and documented transformation. Further nitration to introduce a second nitro group would likely require forcing conditions due to the deactivating effect of the first nitro group and the dione functionality. The precise location of further substitution would be directed by the existing substituents and the electronic nature of the 4,7-phenanthroline-dione core.

Advanced Derivatization Reactions of Phenanthroline-5,6-dione

The dione functionality serves as a versatile handle for constructing more complex molecular architectures, particularly through condensation reactions.

One-Pot and Multicomponent Condensation Reactions for Imidazole Derivatives

The adjacent ketone groups in 4,7-phenanthroline-5,6-dione make it an ideal substrate for condensation reactions with diamines. wikipedia.org A notable example is the reaction with ethylenediamine, which yields the fused-ring system pyrazino[2,3-f] rsc.orgresearchgate.netphenanthroline. researchgate.net A study comparing this reaction with its 1,10-phenanthroline-dione isomer elucidated the reaction mechanism, identifying a "non-aromatic" intermediate as the cause for previously observed lower yields with the 4,7-isomer and optimizing the conditions to achieve nearly quantitative conversion. researchgate.net

Furthermore, the dione is a valuable component in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov For instance, 1,10-phenanthroline-5,6-dione can react with an aldehyde and ammonium (B1175870) acetate (B1210297) in glacial acetic acid to form complex imidazole-fused phenanthroline derivatives (e.g., dppz, or dipyrido[3,2-a:2′,3′-c]phenazine). researchgate.net This type of reaction highlights the utility of the phenanthroline-dione scaffold as a building block for generating diverse and complex heterocyclic libraries in a step- and atom-economical fashion. mdpi.comresearcher.life

Table 2: Example Condensation Reaction of Phenanthroline-5,6-dione

Dione Isomer Reactants Product Reference
4,7-Phenanthroline-5,6-dione Ethylenediamine Pyrazino[2,3-f] rsc.orgresearchgate.netphenanthroline (ppz) researchgate.net
1,10-Phenanthroline-5,6-dione 2,3-Diamino-1,4-naphthoquinone Fused quinoxaline-phenanthroline ligand tcichemicals.com

Aldol (B89426) Addition Reactions on the Phenanthroline-Dione Backbone

The aldol reaction is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophilic enolate to an electrophilic carbonyl group. masterorganicchemistry.compressbooks.pub The carbonyl carbons (C5 and C6) of the 4,7-phenanthroline-5,6-dione backbone lack α-hydrogens and therefore cannot be deprotonated to form an enolate nucleophile.

However, the electrophilic nature of these carbonyl groups means they can potentially act as acceptors for enolates generated from other molecules in a crossed aldol reaction. masterorganicchemistry.com While no specific examples of aldol additions directly onto the 4,7-phenanthroline-5,6-dione scaffold were found in the surveyed literature, the chemical principles are well-established. Such a reaction would involve the base- or acid-catalyzed generation of an enolate from a suitable donor (e.g., acetone, acetaldehyde) which would then attack one of the carbonyl carbons of the dione. The resulting β-hydroxy ketone adduct could potentially undergo subsequent dehydration, especially under heating, to yield an α,β-unsaturated product. pressbooks.pub The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the nature of the enolate partner. Transannular aldol reactions of complex diketones have been demonstrated, showing that dione systems can participate in these transformations to create new ring systems. nih.gov

Green Chemistry Considerations in Phenanthroline-Dione Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phenanthroline derivatives to minimize environmental impact and improve safety. tandfonline.commdpi.com Key considerations include the use of greener solvents, catalyst-free reactions, and energy-efficient methods. tandfonline.combohrium.com

One approach to greener synthesis of phenanthroline systems involves multicomponent reactions in solvent-free or environmentally benign solvent systems like water or polyethylene (B3416737) glycol (PEG). researchgate.nettandfonline.combohrium.comresearchgate.net These reactions often exhibit high atom economy and can reduce the number of synthetic steps, thereby minimizing waste. tandfonline.com For example, the synthesis of some 1,10-phenanthroline derivatives has been achieved under solvent- and catalyst-free conditions, resulting in high yields and short reaction times. tandfonline.com

The use of less hazardous oxidants is another important aspect of greening the synthesis of phenanthroline-diones. While traditional methods often employ strong acids and oxidizing agents, research into milder and more selective oxidants is ongoing. google.comnih.gov For instance, peroxomonosulfate ion has been used as a green oxidant for the N-oxidation of phenanthroline derivatives. nih.gov

Moreover, the development of heterogeneous catalysts for phenanthroline synthesis allows for easier separation and recycling of the catalyst, which aligns with green chemistry principles. researchgate.net Covalent organic frameworks (COFs) decorated with phenanthroline have been used as recyclable catalysts for reactions in water. researchgate.net

The following table highlights some green chemistry approaches in the synthesis of phenanthroline derivatives.

Table 2: Green Chemistry Approaches in Phenanthroline Synthesis

Approach Key Features Example Reference
Solvent- and Catalyst-Free Synthesis High atom economy, reduced waste, shorter reaction times. One-pot synthesis of 1,10-phenanthroline derivatives. tandfonline.com
Use of Green Solvents Environmentally benign reaction medium. Synthesis of 2-aminobenzothiazoles using a phenanthroline-decorated catalyst in water. researchgate.net researchgate.netbohrium.com
Green Oxidants Use of less hazardous oxidizing agents. Oxidation of 1,10-phenanthroline derivatives using peroxomonosulfate ion. nih.gov nih.gov
Recyclable Catalysts Easy separation and reuse of the catalyst. Phenanthroline-functionalized porous aromatic framework as a recyclable catalyst. researchgate.net researchgate.net

Coordination Chemistry of Phenanthroline 5,6 Dione Ligands and Their Metal Complexes

Ligand Design Principles and Chelating Capabilities of Phenanthroline-5,6-diones

Phenanthroline-5,6-diones are a class of organic compounds that have garnered significant interest in coordination chemistry due to their versatile chelating abilities. The fundamental design of these ligands is based on the 1,10-phenanthroline (B135089) framework, a robust and planar heterocyclic system. The introduction of two carbonyl groups at the 5 and 6 positions creates a molecule with two distinct and electronically coupled coordination sites: a diimine N,N'-donor site and a quinoidal O,O'-donor site. researchgate.net This dual-functionality is a cornerstone of their ligand design, allowing for the formation of a wide array of metal complexes with varied structures and properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with phenanthroline-5,6-dione ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of metal precursor, solvent, and reaction conditions can direct the formation of either mononuclear or polynuclear species.

Mononuclear Coordination Compounds of Phenanthroline-5,6-dione

Mononuclear complexes are formed when a single metal center coordinates to one or more phenanthroline-5,6-dione ligands. In these compounds, the ligand can coordinate through either the N,N'- or O,O'-binding sites, depending on the nature of the metal ion and the reaction conditions. For instance, hard Lewis acids tend to favor coordination to the harder oxygen donors of the dione (B5365651) site, while softer metal ions may prefer the nitrogen donors. researchgate.net

CompoundMetal CenterCoordination SiteKey Structural Feature
[HfCl₄(C₁₂H₆N₂O₂)]Hafnium (IV)N,N'Octahedral geometry around the hafnium center. rsc.org
[TiCp₂(C₁₂H₆N₂O₂)]Titanium (II)O,O'Coordination to the dione moiety. rsc.org
[Cu(phendione)₃]²⁺Copper (II)N,N'Distorted octahedral geometry. frontiersin.org
[Ag(phendione)₂]⁺Silver (I)N,N'Linear or near-linear coordination. frontiersin.org

Polynuclear Coordination Architectures and Self-Assembly Behaviors

The ability of phenanthroline-5,6-dione to bridge multiple metal centers through its two distinct coordination sites makes it an excellent building block for the construction of polynuclear coordination architectures. These can range from simple bimetallic complexes to more complex supramolecular assemblies. The self-assembly of these structures is driven by the coordination preferences of the metal ions and the geometric constraints of the ligand.

For example, a bimetallic compound, [Cl₄Hf(C₁₂H₆N₂O₂)TiCl₄], has been synthesized where the phenanthroline-5,6-dione ligand bridges a hafnium and a titanium center. rsc.org Another example is the bimetallic derivative [(TiCp₂)₂(C₁₂H₆N₂O₂)], which is suggested to contain two titanium fragments, one coordinated to the O,O'-site and the other to the N,N'-site. rsc.org This bridging capability is fundamental to creating complex, multi-component systems with potentially interesting magnetic or electronic properties arising from the interaction between the metal centers.

Diverse Coordination Modes of Phenanthroline-5,6-dione: N,N'- and O,O'-Binding Sites

As previously mentioned, a key feature of phenanthroline-5,6-dione is its ability to coordinate to metal ions through two different sets of donor atoms: the two nitrogen atoms of the phenanthroline unit (N,N'-binding) and the two oxygen atoms of the dione moiety (O,O'-binding). researchgate.net This versatility allows for a rich and diverse coordination chemistry.

The preference for one binding site over the other is influenced by the nature of the metal ion. Hard metal ions, which are typically highly charged and non-polarizable, tend to form stronger bonds with hard donor atoms like oxygen. Conversely, soft metal ions, which are more polarizable, often form more stable complexes with soft donor atoms like nitrogen. researchgate.net

Furthermore, the reaction conditions can play a crucial role in determining the coordination mode. For instance, in the reaction of 1,10-phenanthroline-5,6-dione (B1662461) with tetrachlorides of Group 4 metals, N,N'-coordinated adducts are formed. rsc.org However, treatment with low-valent organometallic precursors can lead to coordination at the O,O'-site. researchgate.net The ability to selectively engage one of these sites opens up possibilities for designing complexes with specific electronic and reactive properties.

Electrochemical Properties of Phenanthroline-Dione Metal Complexes

The electrochemical behavior of metal complexes of phenanthroline-5,6-dione is of significant interest due to the redox-active nature of the ligand. The dione moiety can undergo reversible one-electron reduction to a semiquinone radical anion and a further one-electron reduction to a catecholate dianion. These redox processes can be studied using techniques like cyclic voltammetry.

The coordination of a metal ion to the phenanthroline-dione ligand can significantly modulate its electrochemical properties. The metal center can influence the reduction potentials of the ligand, and in some cases, the metal itself can be redox-active, leading to complex multi-step electron transfer processes. For example, the reduction of 1,10-phenanthroline-5,6-dione (pd) with a cobaltocene (B1669278) derivative resulted in the formation of the semiquinone radical anion, [pd]˙⁻. rsc.org The electrochemical properties of these complexes are crucial for their potential applications in areas such as catalysis, molecular electronics, and sensor technology. Recent studies have also highlighted the electrochemical activity of related derivatives like 1,10-phenanthroline-5,6-diimine with an iron electrode. nih.gov

Influence of Metal Centers on Ligand Reactivity and Electronic States in Complexes

The nature of the coordinated metal center has a profound impact on both the reactivity and the electronic state of the phenanthroline-5,6-dione ligand. The Lewis acidity of the metal ion can alter the electron density distribution within the ligand, thereby influencing its reactivity towards other species.

For instance, coordination of a Lewis acidic metal center to the N,N'-site can enhance the electrophilicity of the dione moiety, making it more susceptible to nucleophilic attack. Conversely, coordination to the O,O'-site can influence the electronic properties of the phenanthroline ring system.

The metal center also plays a crucial role in defining the electronic states of the complex. The interaction between the metal d-orbitals and the ligand's π and π* orbitals can lead to the formation of metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands in the electronic absorption spectrum. These charge transfer transitions are often responsible for the color and photophysical properties of the complexes. The reduction of 1,10-phenanthroline-5,6-dione can lead to the formation of a semiquinone radical anion, and the subsequent coordination to a metal like yttrium can form heterometallic compounds with interesting electronic structures. rsc.org The specific metal ion can therefore be used to tune the energy levels of the frontier orbitals and, consequently, the electronic and photophysical properties of the resulting complex.

Reaction Mechanisms and Catalytic Activity of Phenanthroline Dione Systems

Redox Chemistry of Phenanthroline-5,6-dione: Generation of Semiquinone and Diolate Forms

The quinone moiety of 1,10-phenanthroline-5,6-dione (B1662461) (phendione) is redox-active, capable of undergoing reduction to form distinct species. The first step in its reduction is the formation of a semiquinone radical anion. This species has been successfully synthesized and isolated. For instance, the reduction of phendione with cobaltocene (B1669278) (CoCp2) or its tetramethyl derivative resulted in the formation of the first molecular compounds containing the phendione semiquinone radical anion, [CoCpR2]+[pd]˙−. rsc.org This radical anion represents a single-electron reduction of the dione (B5365651).

Further reduction leads to the formation of the catecholate or diolate form, 1,10-phenanthroline-5,6-diol. This fully reduced species is the result of a two-electron reduction process. The redox potential of these transformations can be modulated by complexation with metal ions. rsc.org The facile formation of a radical trianion has also been characterized for the related 4,7-phenanthroline (B189438) isomer through chemical and electrochemical reduction. rsc.org

The redox chemistry is central to the catalytic and electrochemical properties of phendione and its metal complexes. acs.org

Phenanthroline-Dione as a Bifunctional O-Quinone Catalyst

The structure of 1,10-phenanthroline-5,6-dione features two distinct basic centers: the nitrogen atoms of the phenanthroline core and the oxygen atoms of the dione moiety, both with sp2-hybridized atoms. rsc.org This dual functionality allows it to act as a bifunctional catalyst. It can serve as a bidentate ligand for a primary metal catalyst (like palladium) through its nitrogen atoms, while the carbonyl groups can interact with a co-catalyst (like copper). researchgate.net This bifunctionality is crucial in various catalytic systems, enabling synergistic effects that enhance reaction rates and efficiency. researchgate.netnih.gov For example, it has been employed as a bifunctional quinone oxidant in conjunction with Zn2+ catalysts. sigmaaldrich.com

Phenanthroline-dione and its derivatives are effective ligands in metal-catalyzed aerobic oxidation reactions. Copper(II) complexes incorporating 1,10-phenanthroline-5,6-dione have been shown to catalyze the aerobic oxidation of primary alcohols to aldehydes under ambient conditions. nih.govresearchgate.net In these systems, a copper(II)-superoxo species is often implicated as the active oxidant that initiates the reaction. nih.govresearchgate.net

In a different application, a novel palladium(II) catalyst system using 1,10-phenanthroline-5,6-dione (phd) as a ligand was developed for the aerobic oxidative homocoupling of 2-bromothiophenes. nih.gov This represented the first instance of using phd to support a Pd-catalyzed aerobic oxidation. The reaction also benefited from the presence of a Cu(OAc)2 co-catalyst. nih.gov Mechanistic studies revealed that the copper co-catalyst's role was not the conventional reoxidation of the palladium catalyst but rather the promotion of the C-C coupling step. nih.gov

Catalytic Aerobic Oxidation Reactions Involving Phenanthroline-Dione Systems
Catalyst SystemSubstrateProductKey FindingReference
[(L)Cu(H₂O)ₓ]²⁺ (L = 1,10-phenanthroline-5,6-dione)Primary AlcoholsAldehydesCatalyzes oxidation with moderate turnover; implicates a Cu(II)-superoxo species. nih.govresearchgate.net
Pd(II)/1,10-phenanthroline-5,6-dione / Cu(OAc)₂2-BromothiophenesSubstituted BithiophenesFirst use of phd in Pd-catalyzed aerobic oxidation; Cu co-catalyst promotes C-C coupling. nih.gov
Cu(II) complexes of a benzimidazolyl Schiff base1,10-phenanthroline (B135089)1,10-phenanthroline-5,6-dioneCatalyzes the aerobic oxidation of the phenanthroline backbone itself. rsc.orgrsc.org

Drawing inspiration from copper amine oxidases (CuAOs), which utilize a quinone-based cofactor, researchers have developed catalytic systems based on phenanthroline-dione for amine oxidation. nih.gov A notable example is a system comprising 1,10-phenanthroline-5,6-dione and ZnI2, which efficiently catalyzes the aerobic dehydrogenation of secondary amines, including pharmaceutically relevant nitrogen heterocycles. nih.gov This system operates via an abiological pathway involving a hemiaminal intermediate, bypassing the iminoquinone intermediate typical of native enzyme mechanisms. nih.gov

In this bioinspired system, the ZnI2 co-catalyst activates the quinone towards amine oxidation and provides iodide, which acts as a redox-mediator to facilitate aerobic catalytic turnover. nih.gov This approach expands the substrate scope beyond that of natural CuAOs, which are typically selective for primary amines. nih.govnih.gov

Mechanisms of Radical-Triggered Chemiluminescence Involving Phenanthroline Derivatives

Phenanthroline derivatives can act as catalysts in chemiluminescence (CL) reactions. The addition of 1,10-phenanthroline (phen) and its derivatives has been shown to enhance the weak CL from the periodate-peroxide system. nih.govacs.orgnih.gov The proposed mechanism involves the generation of free radicals. nih.govacs.orgnih.gov

The CL enhancement is attributed to the degradation of the phenanthroline molecule by hydroxyl radicals (•OH) produced from the decomposition of hydrogen peroxide (H2O2). acs.org Phenanthroline derivatives are first oxidized to radical cations via electron transfer to H2O2, which in turn produces •OH radicals. nih.govacs.org These radicals then attack the most reactive C5=C6 bond of the phenanthroline ring. nih.govacs.org This is followed by an oxygen atom transfer from the periodate (B1199274) ion (IO4−), leading to the formation of an excited-state dioxetane intermediate which then decays, emitting light. nih.govacs.orgnih.gov

Interestingly, electron-withdrawing substituents on the phenanthroline ring boost the CL signal, suggesting a buildup of negative charge on the phenanthroline in the rate-determining step. nih.govacs.orgnih.gov Conversely, derivatives with substitutions at the C5=C6 position show no CL signal, as this blocks the reactive site for oxidation. nih.govacs.orgnih.gov

Role of 4,7-Phenanthroline-5,6-dione in Enzymatic Cofactor Mimicry and Replacement Studies

The redox-active quinone functionality of phenanthroline-diones makes them suitable candidates for mimicking natural enzymatic cofactors. 1,10-phenanthroline-5,6-dione (referred to as PLQ in one study) has been successfully used as an efficient electron mediator for FAD-dependent glucose dehydrogenase (FADGDH). acs.org When functionalized onto a buckypaper electrode, it facilitated high steady-state current densities for glucose oxidation, demonstrating its ability to effectively shuttle electrons from the enzyme's active site to the electrode. acs.org

This ability to interface with enzymes like dehydrogenases highlights the potential of phenanthroline-diones to act as synthetic replacements or mimics for natural quinone cofactors, such as topaquinone (B1675334) found in copper amine oxidases. nih.gov These bioinspired systems can sometimes offer advantages over their natural counterparts, such as the ability to oxidize a broader range of substrates. nih.gov

Investigation of Hydration Processes of Phenanthroline-Dione Ligands in Complexes

The carbonyl groups of 1,10-phenanthroline-5,6-dione (pdn) are susceptible to hydration, forming a geminal diol. This process is significantly influenced by the coordination environment. When pdn is a ligand in a metal complex, such as [Ru(phen)2(pdn)]2+, the binding of protons or other metal cations to the pyridine (B92270) nitrogen sites induces this hydration. acs.org

This hydration has a profound effect on the photophysical properties of the complex. For ruthenium complexes like [Ru(phen)2(pdn)]2+ and [Ru(pdn)3]2+, the unhydrated quinone form provides a non-radiative decay pathway that quenches fluorescence. rsc.org Upon addition of water, the formation of the geminal diol at the quinone sites eliminates this quenching pathway. rsc.org This "turns on" fluorescence from the metal-to-ligand charge-transfer (MLCT) state, which is similar in nature to that of the highly luminescent [Ru(phen)3]2+ complex. rsc.org This phenomenon allows for the sensitive detection of water in aprotic solvents. rsc.org NMR studies have been used to determine the equilibrium constant for this hydration reaction. rsc.org

Hydration of Phenanthroline-Dione Ligands in Ruthenium Complexes
ComplexHydration BehaviorEffect on LuminescenceEquilibrium Constant (in MeCN)Reference
[Ru(phen)₂(pdn)]²⁺Reversible hydration of the single quinone ligand to a geminal diol.Luminescence is "turned on" upon hydration.0.0253 rsc.org
[Ru(pdn)₃]²⁺All three quinone ligands must be hydrated for luminescence to occur.Luminescence is "turned on" only after hydration of all three pdn ligands.1.62 × 10⁻⁵ rsc.org

Theoretical and Computational Investigations of Phenanthroline Dione Compounds

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been a important method for investigating the properties of 4,7-phenanthroline-5,6-dione and its derivatives. These studies provide fundamental information about the molecule's geometry and the distribution of its electrons.

Researchers have used DFT calculations, specifically with functionals like UB3LYP*, to model mono- and dinuclear adducts of cobalt diketonates with 4,7-phenanthroline-5,6-dione. osti.gov These studies investigate the competitive coordination of metal ions to the different donor sites on the ligand. Another study focused on imidazo[4,5-f]phenanthroline derivatives, which are synthesized from 4,7-phenanthroline-5,6-dione. osti.gov DFT was used to optimize the ground state geometries and to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). osti.gov The orbital density distribution of the HOMOs and LUMOs for these derivatives are noted to be very similar to each other. osti.gov

A comparative computational study on the effects of oxygenation in the intercalation of 1,10-phenanthroline-5,6-dione (B1662461) versus 4,7-phenanthroline-5,6-dione between DNA base pairs has also been performed. nih.gov This research provides valuable data on how the different nitrogen placement in the 4,7-isomer influences its electronic structure and interaction energies.

DFT Study Parameters for Phenanthroline-Dione Compounds
Compound/ComplexDFT FunctionalBasis SetProperties CalculatedReference
Cobalt complexes of 4,7-phenanthroline-5,6-dioneUB3LYP*6-311++G(d,p)Molecular geometry, coordination properties osti.gov
Imidazo[4,5-f] osti.govacs.orgphenanthroline derivativesNot SpecifiedNot SpecifiedGround state geometry, HOMO/LUMO orbitals osti.gov
4,7-phenanthroline-5,6-dione intercalated in DNANot SpecifiedNot SpecifiedInteraction energies, electronic structure nih.gov

Computational Analysis of Photophysical Properties and Emission Mechanisms

The photophysical properties of 4,7-phenanthroline-5,6-dione derivatives, particularly their behavior upon absorbing light, have been a subject of computational investigation. These properties are crucial for applications in areas like organic light-emitting diodes (OLEDs).

A study involving the synthesis of a redox-active bridging ligand from 4,7-phenanthroline-5,6-dione and its subsequent reaction with [Ru(bpy)2Cl2] resulted in stable mono- and dinuclear ruthenium(II) complexes. The photophysical and electrochemical properties of these complexes were reported, providing insights into their excited-state dynamics. unige.chunibe.ch

In a computational screening for high triplet energy host materials for OLEDs, derivatives of 4,7-phenanthroline-5,6-dione were synthesized and studied. osti.gov These compounds exhibit intense π-π* absorptions. The absorption features at longer wavelengths suggest a degree of charge transfer character. osti.gov

Photophysical Data for 4,7-Phenanthroline-5,6-Dione Derivatives
CompoundAbsorption TypeKey FeatureReference
Imidazo[4,5-f] osti.govacs.orgphenanthroline derivativesπ-π*Intense absorption with some charge transfer character osti.gov
Ruthenium(II) complexes of a 4,7-phenanthroline-5,6-dione-derived ligandNot SpecifiedCharacterized photophysical and electrochemical properties unige.chunibe.ch

Modeling of Coordination Properties and Metal-Ligand Interactions

4,7-Phenanthroline-5,6-dione is a versatile ligand due to its multiple coordination sites: the two nitrogen atoms of the diimine moiety and the two oxygen atoms of the dione (B5365651) group. Computational modeling helps to understand how this ligand interacts with different metal ions.

DFT studies have been employed to model cobalt complexes, revealing a competitive coordination of the metal ion to the different donor centers of the redox-active ligand. osti.gov By varying substituents in the ancillary ligands, these computational models have been able to identify compounds that could undergo thermally initiated valence tautomeric rearrangements, a phenomenon involving intramolecular electron transfer. osti.gov The bifunctional nature of the ligand allows it to act as a bridge between two metal centers, and theoretical studies help to predict the resulting structures and magnetic properties of these dinuclear systems. osti.gov

Theoretical Insights into Reaction Pathways and Catalytic Cycles

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving 4,7-phenanthroline-5,6-dione. One notable study combined experimental results with DFT methods to understand and optimize the condensation reaction between 4,7-phenanthroline-5,6-dione and ethylenediamine, which produces pyrazino[2,3-f] osti.govacs.orgphenanthroline. acs.org

The investigation revealed that a key limiting step in the reaction was the formation of a "non-aromatic" intermediate. acs.org This intermediate was characterized both theoretically and experimentally. This detailed understanding of the reaction pathway, facilitated by computational modeling, allowed for the optimization of the reaction conditions, leading to a nearly quantitative yield of the desired product. acs.org

In another context, 4,7-phenanthroline-5,6-dione was shown to be able to replace the methoxatin coenzyme in the glucose dehydrogenase of Acinetobacter calcoaceticus, restoring enzyme activity. nih.gov This suggests a potential role in catalytic cycles, where the phenanthroline quinone structure participates in oxidation-reduction reactions. nih.gov While detailed theoretical modeling of this specific catalytic cycle was not found, the principle underscores the compound's capacity for such applications.

Advanced Spectroscopic and Structural Characterization of Phenanthroline Dione Systems

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups within a molecule. For 4,7-phenanthroline-5,6-dione dinitrate, IR and Raman spectra would be dominated by features from the phenanthroline-dione core and the nitrate (B79036) counter-ions.

The spectrum of the parent heterocycle, 4,7-phenanthroline (B189438), shows characteristic bands for aromatic C-H and C=C stretching. nist.gov Upon oxidation to the dione (B5365651) and formation of the dinitrate salt, the vibrational spectrum is expected to exhibit several key features:

Carbonyl (C=O) Stretching: Strong absorption bands characteristic of α-dione carbonyl groups are anticipated. For the related 1,10-phenanthroline-5,6-dione (B1662461), these stretches appear around 1685-1702 cm⁻¹. rsc.org A similar range would be expected for the 4,7-isomer.

Aromatic and Heterocyclic Stretching: The C=C and C=N stretching vibrations of the phenanthroline ring system typically appear in the 1400-1650 cm⁻¹ region. umich.edu

Nitrate (NO₃⁻) Ion Vibrations: The presence of nitrate counter-ions would introduce strong and characteristic absorption bands. The asymmetrical stretching vibration of the NO₃⁻ ion is particularly intense and typically appears around 1364-1384 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar bonds which are often weak in the IR spectrum. nih.gov

Table 6.1: Expected Principal IR Absorption Bands for this compound (Based on analogous compounds)

Vibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityReference
Aromatic C-H Stretch>3000Medium-Weak rsc.org
Carbonyl (C=O) Stretch1680 - 1710Strong rsc.org
Aromatic C=C/C=N Stretch1400 - 1650Medium-Strong umich.edu
Nitrate (NO₃⁻) Asymmetric Stretch~1380Very Strong researchgate.net

Electronic Spectroscopy: UV-Visible Absorption and Photoluminescence (PL)

UV-Visible spectroscopy probes the electronic transitions within a molecule and is used to characterize its chromophoric system. The spectrum of 4,7-phenanthroline-5,6-dione is expected to be rich, featuring intense bands corresponding to π → π* transitions within the extended aromatic system and weaker bands from n → π* transitions associated with the nitrogen lone pairs and carbonyl oxygen lone pairs.

Studies on related phenanthroline complexes show characteristic π → π* charge transfer bands around 290 nm. researchgate.net The introduction of the dione functionality creates a new chromophore, and its absorption can be monitored to follow reactions, such as its formation from the oxidation of 1,10-phenanthroline (B135089). nih.gov The protonation of the nitrogen atoms to form the dinitrate salt would likely cause a shift in the absorption maxima (a solvatochromic or pH-dependent effect).

Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox properties of a molecule. For this compound, CV would reveal the potentials at which the molecule can be oxidized or reduced. The most prominent feature would be the reversible or quasi-reversible reduction of the α-dione moiety. This process typically occurs in two successive one-electron steps, first forming a semiquinone radical anion and then a dianion.

Studies on 1,10-phenanthroline-5,6-dione show that it can be readily generated and confined on an electrode surface via electrochemical oxidation of 1,10-phenanthroline, exhibiting clear redox activity. nih.gov The precise reduction potentials for the 4,7-isomer would be influenced by the different placement of the nitrogen atoms and the protonation state in the dinitrate salt.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (ESI-MS)

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elucidating the structure of a compound through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing salts like this compound.

In positive-ion mode ESI-MS, the primary ion expected would be the protonated parent dione, [C₁₂H₆N₂O₂ + H]⁺, at an m/z corresponding to its molecular weight (211.05). The dinitrate salt would dissociate in solution prior to ionization.

Tandem MS (MS/MS) experiments would reveal the fragmentation pattern. Based on the structure and data from related compounds, key fragmentation pathways would likely include: rsc.orgnih.gov

Sequential loss of neutral carbon monoxide (CO) molecules from the dione moiety, a characteristic fragmentation for quinones.

Cleavage of the heterocyclic rings, leading to smaller charged fragments.

An HPLC-MS method has been developed for the parent 4,7-phenanthroline-5,6-dione, demonstrating that it can be effectively separated and detected. researchgate.net

Table 6.5: Expected ESI-MS Fragmentation for the [C₁₂H₆N₂O₂ + H]⁺ Ion

FragmentDescriptionExpected m/zReference
[M+H]⁺Protonated molecular ion211.05 nih.gov
[M+H - CO]⁺Loss of one carbonyl group183.06 rsc.org
[M+H - 2CO]⁺Loss of both carbonyl groups155.06 rsc.org

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state at atomic resolution. While no crystal structure for this compound has been reported in the searched databases, such a study would provide crucial information, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds, confirming the dione structure and the geometry of the phenanthroline framework.

Molecular Conformation: Determination of the planarity of the aromatic system.

Intermolecular Interactions: Elucidation of the crystal packing, including π-π stacking interactions between the aromatic rings and, critically, the hydrogen bonding network between the protonated phenanthroline nitrogens and the nitrate counter-ions.

This technique remains the gold standard for absolute structural assignment. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Electronic Properties

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. For 4,7-phenanthroline-5,6-dione, EPR would be the ideal method to study the semiquinone radical anion, which is formed upon a one-electron reduction.

The EPR spectrum of this radical would provide:

g-value: Information about the electronic environment of the unpaired electron.

Hyperfine Coupling Constants: Details on the interaction of the unpaired electron with magnetic nuclei (¹⁴N and ¹H), which reveals the spin density distribution across the molecule.

Studies on the closely related radical trianion of 4,7-phenanthroline have been successfully characterized by EPR, demonstrating the utility of this technique for probing the electronic properties of this heterocyclic system. mdpi.com

Supramolecular Chemistry and Crystal Engineering with Phenanthroline Dione Derivatives

Intermolecular Interactions in Solid-State Structures: Hydrogen Bonding and π-Stacking

While specific data for 4,7-phenanthroline-5,6-dione dinitrate is unavailable, the analysis of a closely related structure, 5,6-Dioxo-1,10-phenanthrolin-1-ium nitrate (B79036) , provides insight into the probable non-covalent interactions. In this monoprotonated salt, the crystal structure is stabilized by a combination of strong hydrogen bonds and weaker C—H···O interactions.

Hydrogen Bonding: The formation of a dinitrate salt implies the diprotonation of the 4,7-phenanthroline-5,6-dione molecule, with one proton on each of the nitrogen atoms. These protonated nitrogen atoms would act as strong hydrogen bond donors. The nitrate anions, with their oxygen atoms, are excellent hydrogen bond acceptors. It is therefore highly probable that strong N⁺—H···O⁻(nitrate) hydrogen bonds are the primary organizing force in the crystal lattice. These interactions would link the cationic phenanthroline-dione units and the nitrate anions into a cohesive network. In related organic salts, such hydrogen bonds are the dominant factor in the formation of the supramolecular structure. scispace.com

π-Stacking: The planar, aromatic core of the phenanthroline-dione moiety is predisposed to π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent molecules, are a common feature in the solid-state structures of phenanthroline derivatives. nih.gov It is anticipated that the 4,7-phenanthroline-5,6-dione cations would stack in columns or layers, with typical interplanar distances of 3.3 to 3.5 Å. The presence of dione (B5365651) groups can influence the electronic nature of the aromatic system, potentially leading to donor-acceptor type stacking if there is a suitable partner.

A hypothetical arrangement of these interactions is presented in the table below, based on data from analogous structures.

Interaction TypeDonorAcceptorProbable Distance (Å)Significance in Crystal Packing
Hydrogen Bonding N⁺—HO (Nitrate)2.6 - 2.8Primary structural direction
Hydrogen Bonding C—H (aromatic)O (Nitrate/Dione)3.0 - 3.4Secondary stabilization
π-π Stacking Phenanthroline RingPhenanthroline Ring3.3 - 3.5Formation of columnar/layered structures

Note: This table is interactive and represents inferred data based on analogous compounds.

Design and Assembly of Coordination Polymers Utilizing Phenanthroline-Dione Building Blocks

4,7-phenanthroline (B189438) is a well-known bridging ligand in the construction of coordination polymers, capable of linking metal centers to form one-, two-, or three-dimensional networks. The dione functionality adds another potential coordination site (the oxygen atoms), making 4,7-phenanthroline-5,6-dione a versatile building block.

When used in conjunction with metal salts, such as metal nitrates, both the phenanthroline-dione ligand and the nitrate anion can participate in the construction of the coordination polymer. Studies on 4,7-phenanthroline with metal nitrates have shown the formation of one-dimensional coordination polymers where the 4,7-phenanthroline acts as a bridging ligand between metal centers, and the nitrate anions either coordinate to the metal or are present as counter-ions involved in hydrogen bonding.

The design of coordination polymers with this compound as the primary ligand would involve the reaction of the pre-formed salt with a metal ion. The diprotonated nature of the ligand would likely need to be considered, as deprotonation would probably be required for coordination to the metal center through the nitrogen atoms. The released nitrate ions could then act as counter-ions or participate in the coordination sphere of the metal. The dione's oxygen atoms also offer a potential O,O'-chelation site, which could lead to heterometallic or polynuclear complexes with more complex topologies.

Engineering Supramolecular Frameworks for Targeted Applications

The engineering of supramolecular frameworks for specific applications relies on the predictable control of intermolecular interactions. The combination of strong, directional hydrogen bonds (from the N⁺—H···O⁻ interactions) and the less directional but significant π-stacking interactions in this compound would provide a robust platform for designing functional materials.

By modifying the substituents on the phenanthroline core, it would be possible to tune the π-stacking interactions and introduce other functionalities. For example, the introduction of bulky groups could disrupt the stacking to create porous frameworks, while the addition of other hydrogen bonding sites could lead to more complex and robust networks.

The ability of the phenanthroline-dione moiety to participate in both hydrogen bonding and coordination chemistry makes it a candidate for the design of multi-functional materials. For instance, a framework could be designed where the hydrogen-bonded network of the dinitrate salt acts as a host for guest molecules, or where the material exhibits interesting electronic or photophysical properties arising from the charge-transfer interactions in the stacked system. However, without experimental data on the target compound, these potential applications remain speculative.

Applications of Phenanthroline Dione Derivatives in Materials Science

Organic Light-Emitting Diodes (OLEDs): Development of Hole-Blocking and Electron-Transporting Materials

In the architecture of Organic Light-Emitting Diodes (OLEDs), the efficient management of charge carriers—electrons and holes—is paramount to achieving high performance. Phenanthroline derivatives are widely recognized for their utility as electron-transporting materials (ETMs) and hole-blocking materials (HBMs) due to their electron-deficient nature and rigid molecular structure. rsc.org

The primary role of an ETM is to facilitate the efficient transport of electrons from the cathode towards the emissive layer, while an HBM is designed to confine holes within the emissive layer, preventing their leakage into the electron-transport layer. google.com This confinement enhances the probability of electron-hole recombination within the desired zone, thereby boosting the device's quantum efficiency. rsc.org

Derivatives of 1,10-phenanthroline (B135089), a close isomer of 4,7-phenanthroline (B189438), have been extensively developed for these purposes. Their performance is attributed to deep Highest Occupied Molecular Orbital (HOMO) energy levels, which create a significant energy barrier for holes, and suitable Lowest Unoccupied Molecular Orbital (LUMO) levels that allow for smooth electron injection and transport. rsc.orgnih.gov For instance, a novel phenanthroline derivative, Phen-DFP, was synthesized and shown to possess a deep HOMO level of -6.6 eV and an electron mobility of approximately 2.5 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org These properties make it a highly effective hole-blocker. rsc.org

The strategic design of these molecules often involves appending other functional moieties to the phenanthroline core to enhance thermal stability (high glass transition temperature, T_g) and charge mobility. nih.govresearchgate.net By creating robust ETMs and HBMs, phenanthroline derivatives contribute significantly to lowering the operating voltage, improving power efficiency, and extending the operational lifetime of OLED devices. google.comrsc.org

Table 1: Performance Metrics of Selected Phenanthroline Derivatives in OLEDs
DerivativeRoleHOMO Level (eV)LUMO Level (eV)Electron Mobility (cm²/Vs)Key Performance Metric
Phen-DFPHole-Blocking Layer-6.6-3.02.5 x 10⁻⁵Power efficiency of 13 lm/W @ 1000 cd/m² in a fluorescent OLED rsc.org
Phen-m-PhDPOHole-Blocking Layer-6.4-2.9N/ALuminous efficiency of ~16 cd/A in a fluorescent OLED rsc.org
TPBiHole-Blocking Layer-6.2-2.7N/AUsed as a benchmark for comparison rsc.org
3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthrolineElectron-Transport Layer-6.5-3.05.2 x 10⁻⁶ - 5.8 x 10⁻⁵ (Liq-doped)Enables high-efficiency and stable phosphorescent OLEDs nih.gov

Development of Fluorescent and Colorimetric Sensors for Analytical Applications

The phenanthroline-dione framework is an excellent platform for designing fluorescent and colorimetric sensors. The nitrogen atoms of the phenanthroline unit act as a chelating site for analytes, particularly metal ions, while the dione (B5365651) moiety can influence the electronic properties and provide an additional site for chemical interaction. This combination allows for the creation of sensors that signal the presence of a target analyte through a detectable change in color (colorimetric) or fluorescence properties (fluorometric). researchgate.net

A key mechanism in these sensors is the modulation of photophysical processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon analyte binding. For example, a novel chemosensor based on 1,10-phenanthroline-5,6-dione (B1662461) was developed for the detection of Co²⁺ and K⁺ ions. bohrium.com The sensor exhibited an "on-off" fluorescent response for Co²⁺ and a ratiometric response for K⁺, demonstrating high selectivity. bohrium.com

Furthermore, metal complexes incorporating phenanthroline-dione ligands can function as sophisticated sensors. A notable example involves ruthenium(II) complexes containing 1,10-phenanthroline-5,6-dione. These complexes are non-luminescent in aprotic solvents, but "turn on" a strong fluorescence at 605 nm upon the addition of water. rsc.org This response is due to the hydration of the quinone function to a geminal diol, which eliminates a non-radiative decay pathway and activates the emissive state. This system allows for the highly sensitive detection of water in organic solvents. rsc.org

Metal Ion Sensing Applications

The rigid structure and N,N'-chelating site of the phenanthroline core make its derivatives highly effective for the selective sensing of metal ions. nih.gov The binding of a metal ion perturbs the electronic structure of the ligand, leading to changes in its absorption or emission spectra.

Derivatives can be tailored to achieve high selectivity for specific ions. For example, 2,9-disubstituted 1,10-phenanthroline derivatives have been shown to be excellent fluorescent sensors for cadmium(II), capable of detecting concentrations down to the nanomolar range through a chelation-enhanced fluorescence (CHEF) effect. nih.gov Similarly, other derivatives have been synthesized to act as selective ionophores for alkali metal ions like Li⁺ and K⁺ in ion-selective electrodes and through fluorometry. epa.gov

An iridium(III) complex featuring a 1,10-phenanthroline-5,6-dione ligand has been developed as a dual-modal sensor for Cu(II) ions. nih.gov This sensor provides both a colorimetric response, with a visible color change from yellow to red, and a "turn-off" phosphorescent response upon the addition of copper ions. This dual-modal approach enhances the reliability of detection.

Table 2: Examples of Phenanthroline-Dione Based Metal Ion Sensors
Sensor SystemTarget Ion(s)Sensing ModeObserved Change
1,10-phenanthroline-5,6-dione derivativeCo²⁺ / K⁺Fluorescent'On-off' response for Co²⁺; Ratiometric for K⁺ bohrium.com
Iridium(III) complex with 1,10-phenanthroline-5,6-dioneCu²⁺Colorimetric & PhosphorescentColor change (yellow to red) and luminescence quenching nih.gov
Ruthenium(II) complex with 1,10-phenanthroline-5,6-dioneH₂O (Analyte)Fluorescent'Turn-on' fluorescence at 605 nm rsc.org

Biosensing Platforms Utilizing Phenanthroline-Dione Redox Mediators

The redox-active o-quinone group in phenanthroline-diones makes them highly suitable for use as electron transfer mediators in amperometric biosensors. nih.gov In these devices, the mediator facilitates the transfer of electrons between the active site of an enzyme and the surface of an electrode, which is often inefficient otherwise. This process is crucial for the sensitive detection of biological molecules.

1,10-Phenanthroline-5,6-dione (phendione) has been successfully employed as a redox mediator in glucose biosensors based on the enzyme glucose oxidase (GOx). researchgate.netnih.gov Phendione acts as a proton and electron acceptor, shuttling electrons from the enzyme's FADH₂ cofactor to the electrode surface, generating a measurable current that correlates with the glucose concentration. researchgate.net Studies have shown that phendione-modified electrodes exhibit a significantly higher current response compared to those using other mediators like 9,10-phenanthrenequinone, indicating superior efficiency. researchgate.net

These mediators can be integrated into advanced sensing platforms. For instance, reagentless glucose biosensors have been constructed by modifying electrodes with dendritic gold nanostructures and then immobilizing both phendione and glucose oxidase. nih.gov Furthermore, iridium(III) complexes containing a 1,10-phenanthroline-5,6-dione ligand have been designed as dual phosphorescent and electrochemiluminescent sensors for the selective detection of glutathione (GSH), a critical biological thiol. snu.ac.kr The reaction of GSH with the dione moiety triggers a "turn-on" fluorescent and "turn-off" electrochemiluminescent response, allowing for sensitive detection in human serum samples. snu.ac.kr

Fabrication of Electrochemical Polymers and Related Conductive Materials

Conducting polymers are a class of materials that combine the electrical properties of metals or semiconductors with the processing advantages of polymers. wikipedia.org The phenanthroline unit is a valuable building block for such materials due to its rigid, planar, and electron-deficient structure, which can facilitate charge transport along the polymer backbone.

One effective method for creating these materials is electrochemical polymerization. Research has demonstrated the synthesis of poly-(1,10-phenanthroline) films through the cyclic voltammetry of a [Fe(phen)₃]²⁺ complex. researchgate.net The polymerization process involves the oxidation of the complex, leading to the formation of free radicals that recombine to form the polymer chain. The resulting polymer film is electroactive and can be further functionalized. For instance, the polymer can undergo Fenton hydroxylation, which creates redox-active sites within the structure and enhances its electrical conductivity. researchgate.net

These poly-(1,10-phenanthroline)-modified electrodes exhibit significant electrocatalytic activity, particularly towards the I₂/I⁻ redox couple, making them promising materials for applications in fuel cells. researchgate.net While direct polymerization of 4,7-phenanthroline-5,6-dione is less explored, the principles derived from its 1,10-isomer highlight the potential of the phenanthroline core in creating novel conductive and electrocatalytic polymers.

Photochemical Applications of Phenanthroline-Dione Systems

The unique electronic structure of phenanthroline-dione, featuring both a metal-chelating unit and a redox-active quinone, makes it a compelling ligand for designing photochemically active metal complexes. These complexes can absorb light and channel the energy to perform specific chemical reactions or generate reactive species.

A significant application lies in the development of photosensitizers for photodynamic therapy (PDT), a medical treatment that uses light to activate a drug to kill cancer cells. Oxidovanadium(IV) complexes with imidazo[4,5-f] google.comrsc.orgphenanthroline ligands, which are derivatives of phenanthroline, have been synthesized and evaluated for their photocytotoxicity. researchgate.net These complexes can be activated by light to generate reactive oxygen species that induce cell death.

Another important photochemical application is in the catalytic reduction of carbon dioxide (CO₂). Manganese-carbonyl complexes containing a redox-active 1,10-phenanthroline-5,6-dione ligand have been developed as molecular catalysts. acs.org These complexes can act as electro- or photosensitizers, using light energy to drive the selective reduction of CO₂ to valuable products like carbon monoxide (CO) or formic acid (HCOOH). acs.org This application is highly relevant to the development of renewable energy technologies.

Design of Molecular Switches and Advanced Optoelectronic Devices

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light, heat, or a change in pH. The distinct states of the switch possess different physical properties, such as color, fluorescence, or conductivity, making them suitable for applications in data storage, molecular computing, and smart materials.

The phenanthroline scaffold is an attractive component for molecular switches due to its rigidity and responsive electronic structure. A molecular switch has been designed based on a pseudorotaxane structure where a neutral phenanthroline derivative is threaded through a macrocycle. nih.gov This system can be reversibly switched between a threaded and a dethreaded state by controlling the pH, demonstrating an acid/base controllable switching mechanism. nih.gov

More complex, multi-state switches have also been realized. By linking a photochromic diarylethene unit to two imidazo[4,5-f] google.comrsc.orgphenanthroline units, researchers created a molecule sensitive to both light and chemical stimuli (acid/base). researchgate.net This single molecule could be reversibly cycled through four distinct states, each with a unique absorption and fluorescence signature, functioning as a four-state molecular switch with two optical outputs. researchgate.net

The unique electronic properties of phenanthroline derivatives also make them candidates for other advanced optoelectronic devices, including materials with non-linear optical (NLO) properties, which are crucial for technologies like all-optical switches and data storage. researchgate.net

Biological Interactions and Biochemical Applications of Phenanthroline Dione Compounds

DNA-Compound Interactions: Investigation of Binding and Cleavage Mechanisms

The interaction of phenanthroline derivatives with DNA is a cornerstone of their biological activity. These planar molecules are capable of inserting themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.com This action can inhibit DNA replication and transcription, ultimately leading to cell death, which is a mechanism of interest for anticancer and antimicrobial applications. mdpi.com

Theoretical studies using density functional theory (DFT) have been conducted to compare the intercalation effects of 4,7-phenanthroline-5,6-dione with its isomer, 1,10-phenanthroline-5,6-dione (B1662461). One computational study analyzed the effects of oxygenation on the intercalation of these diones between DNA base pairs. acs.org Such computational analyses help elucidate the subtle differences in binding energies and geometric changes in the DNA structure upon intercalation, which are influenced by the position of the nitrogen atoms in the phenanthroline ring system. acs.org

For the broader class of phenanthroline compounds, the mode of interaction is not limited to simple intercalation. Studies on methylated phenanthroline derivatives show that the process often begins with binding to the grooves of the DNA helix. rsc.org The transition from groove-binding to the cytotoxic intercalation mode can be modulated by chemical modifications to the phenanthroline structure. rsc.org Furthermore, metal complexes of phenanthroline derivatives, such as those involving iron(II), have demonstrated significant DNA binding affinity, which can be influenced by substitutions on the phenanthroline ligand, the specific DNA base pair sequence (A-T vs. G-C), and the ionic strength of the medium. nih.gov

Modulation of Enzymatic Activity: Studies on Metalloenzyme Inhibition (e.g., metallopeptidases) and Cofactor Roles

4,7-Phenanthroline-5,6-dione (Phanquinone) is recognized as a potent chelating agent, capable of binding metal ions such as copper, zinc, and iron. google.com This property is central to its ability to modulate the activity of metalloenzymes, which require a metal ion (typically zinc) in their active site for catalytic function. nih.govnih.gov By sequestering this essential catalytic zinc ion, phenanthroline compounds can act as broad-spectrum inhibitors of metalloproteinases. nih.gov

Metalloproteinases are crucial enzymes involved in numerous physiological and pathological processes, including tissue remodeling and are widely distributed in bacteria. google.comnih.gov The inhibition of these enzymes is a key mechanism behind the antimicrobial effects of phenanthroline derivatives. google.com For instance, the anti-Candida activity of phenanthrolines has been attributed to their chelation of zinc, thereby inhibiting zinc-dependent enzymes essential for fungal survival. google.com Studies using the parent structure, phenanthroline, in zebrafish models have confirmed that it can be used as a broad-spectrum metalloproteinase inhibitor, with its biological effects being directly linked to this inhibitory action rather than other potential off-target effects. nih.gov

The ability of 4,7-phenanthroline-5,6-dione to inhibit metalloenzymes makes it a candidate for therapeutic applications targeting pathogens that rely on these enzymes for key biological functions. google.com

Cellular Effects in Microbiological Systems

The biological activity of 4,7-phenanthroline-5,6-dione and its derivatives extends to significant effects on various microorganisms, including fungi and parasites.

Phanquinone has demonstrated notable antifungal properties. google.com A patent on the use of chelating compounds for treating drug-resistant infections reported that Phanquinone was effective against a majority of tested fungi, with minimum inhibitory concentration (MIC) values around 1 µg/ml. google.com The primary mechanism is believed to be its function as a chelator, particularly of zinc, which disrupts essential fungal metalloenzymes. google.com While specific studies detailing the impact of the 4,7-isomer on fungal cell morphology were not found, the potent inhibitory action suggests that it would likely induce significant stress and interfere with physiological processes, similar to other phenanthroline-based antifungal agents.

Derivatives of 4,7-phenanthroline (B189438) have been evaluated for their efficacy against a range of protozoan parasites. A study on a series of 2,9-bis[(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives revealed antiprotozoal activity against Plasmodium falciparum (the causative agent of malaria), Leishmania donovani, and Trypanosoma brucei brucei. nih.gov The inhibitory concentrations (IC₅₀) were in the sub-micromolar to micromolar range. nih.gov Notably, these compounds were found to bind to the telomeric G-quadruplexes of P. falciparum and Trypanosoma, suggesting that interference with telomere stability could be a key part of their antiparasitic mechanism. nih.gov

While research on the anthelmintic (anti-worm) properties of 1,10-phenanthroline-5,6-dione has shown significant activity, the 4,7-isomer (Phanquinone) was found to be less potent in the same study against Schistosoma mansoni and Angiostrongylus cantonensis. nih.gov This highlights how isomeric differences in the phenanthroline core can significantly alter biological efficacy.

The data below summarizes the antiparasitic activity of selected 4,7-phenanthroline derivatives against various protozoa. nih.gov

CompoundTarget OrganismStrainIC₅₀ (µM)Selectivity Index (SI)
Derivative 1lPlasmodium falciparumW2 (CQ-resistant)0.14505.7
Derivative 1hLeishmania donovaniPromastigotes4.50> 15.7
Derivative 1jLeishmania donovaniPromastigotes2.52> 28.1
Derivative 1oTrypanosoma brucei bruceiStrain0.2991.0

Investigation of Partitioning Behavior in Biological Mimetic Systems (e.g., transfer to organic phase)

The ability of a compound to pass through biological membranes is a critical factor in its bioavailability and efficacy. This property is often estimated by its octanol-water partition coefficient (logP), which measures a compound's lipophilicity (fat-solubility) versus its hydrophilicity (water-solubility). chemeo.com A higher logP value indicates greater lipophilicity and generally better membrane permeability.

While an experimentally determined logP value for 4,7-phenanthroline-5,6-dione was not available in the reviewed literature, a calculated value for its parent compound, 4,7-phenanthroline , is available. The Crippen method calculates the logP for 4,7-phenanthroline to be 2.783. chemeo.com The addition of the two ketone groups to form the dione (B5365651) would be expected to alter this value, but the underlying phenanthroline structure provides a significant degree of lipophilicity, suggesting the molecule is capable of partitioning into the organic phase of a biological mimetic system and crossing cellular membranes to reach its intracellular targets like DNA and metalloenzymes.

Q & A

Q. What are the established synthetic methodologies for preparing 4,7-Phenanthroline-5,6-dione dinitrate, and how can purity be validated?

Synthesis typically involves sequential oxidation and nitration of phenanthroline derivatives. For example, 1,10-phenanthroline-5,6-dione (CAS 27318-90-7) can be nitrated using concentrated nitric acid under controlled temperatures (40–60°C) to introduce nitrate groups . Purity validation requires a combination of techniques:

  • HPLC : To assess organic impurities (<1% threshold).
  • Elemental Analysis : Confirm stoichiometry of C, H, N.
  • X-ray Crystallography : Resolve structural conformation (e.g., bond angles in the dione backbone) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?

  • UV-Vis Spectroscopy : Identify π→π* transitions in the phenanthroline core (200–400 nm range) and charge-transfer bands when complexed with metals .
  • FT-IR : Detect nitrate stretching vibrations (~1380 cm⁻¹) and quinone C=O stretches (~1670 cm⁻¹) .
  • NMR : Use DMSO-d₆ to resolve aromatic proton environments (δ 8.5–9.5 ppm) and confirm nitration regiochemistry .

Q. How is this compound applied as a ligand in coordination chemistry for catalytic or sensing applications?

The quinone and nitrate groups enable redox activity and strong metal-binding affinity. For example:

  • Oxygen Sensing : Ruthenium(II) complexes (e.g., [Ru(4,7-diphenyl-1,10-phenanthroline)₃]²⁺) exhibit oxygen-dependent luminescence quenching, useful in fiber-optic sensors .
  • Catalysis : Copper complexes catalyze C–H activation in organic synthesis due to the ligand’s electron-deficient backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting IR absorption bands) for this compound?

Contradictions often arise from solvent effects or polymorphism. Mitigation strategies include:

  • Factorial Design Experiments : Test variables like solvent polarity, concentration, and temperature to isolate contributing factors .
  • Computational Validation : Compare experimental IR spectra with density functional theory (DFT)-simulated spectra to assign ambiguous peaks .

Q. What theoretical frameworks explain the compound’s electronic structure and reactivity in redox processes?

  • Frontier Molecular Orbital (FMO) Theory : The LUMO is localized on the quinone moiety, facilitating electron acceptance in redox reactions.
  • Marcus Theory : Predicts electron-transfer kinetics in catalytic cycles, particularly in metal complexes .
  • DFT Studies : Optimize geometry and calculate redox potentials (e.g., E₁/2 for quinone/dihydroquinone couples) .

Q. How can reaction conditions be optimized for synthesizing metal complexes with this compound?

Use a Design of Experiments (DOE) approach:

  • Variables : pH, metal-to-ligand ratio, temperature.
  • Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables.
  • In Situ Monitoring : UV-Vis or Raman spectroscopy to track complexation kinetics .

Q. What methodological steps ensure reproducibility in studies involving this compound’s application in oxygen-sensing materials?

  • Standardized Calibration : Use controlled O₂/N₂ gas mixtures to calibrate luminescence intensity vs. pO₂.
  • Cross-Validation : Compare results with commercial probes (e.g., Ru(bpy)₃²⁺) to confirm accuracy .
  • Long-Term Stability Tests : Monitor photobleaching under continuous irradiation (e.g., 24-hour cycles) .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting electrochemical data (e.g., varying E₁/2 values) across studies?

  • Reference Electrode Calibration : Ensure all potentials are adjusted to a common scale (e.g., Fc/Fc⁺).
  • Electrolyte Effects : Test ionic strength and counterion impacts (e.g., PF₆⁻ vs. ClO₄⁻) on redox behavior .

Q. What statistical approaches are recommended for validating the compound’s role in catalytic cycles?

  • Turnover Frequency (TOF) Analysis : Use Arrhenius plots to distinguish kinetic vs. thermodynamic control.
  • Error Propagation Models : Quantify uncertainty in rate constants derived from Michaelis-Menten fits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.